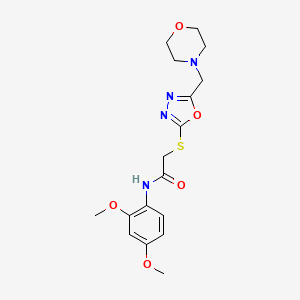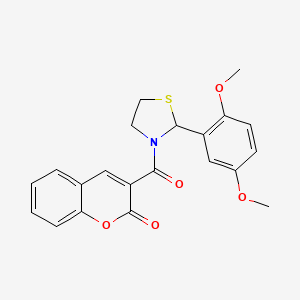
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTT and is a member of the thiazolidine-2,4-dione family.
作用機序
The mechanism of action of DMTT is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant activities through the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has also been found to activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMTT has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. In addition, it has been found to improve glucose metabolism and reduce the levels of lipid peroxidation.
実験室実験の利点と制限
One of the main advantages of using DMTT in lab experiments is its potent anti-inflammatory and antioxidant activities. This makes it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. However, one of the limitations of using DMTT is its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research on DMTT. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the identification of new applications for DMTT in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanisms of action of DMTT and its potential side effects.
Conclusion:
In conclusion, 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and antioxidant activities make it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. Further research is needed to fully understand the mechanisms of action of DMTT and its potential applications in the treatment of various diseases.
合成法
The synthesis of 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex process that involves several steps. The first step is the synthesis of 2,5-dimethoxybenzaldehyde, which is then reacted with thiosemicarbazide to form 2,5-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-hydroxyacetophenone to form the final product.
科学的研究の応用
DMTT has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry. Studies have shown that DMTT exhibits significant anti-inflammatory and antioxidant activities. It has also been found to have potential applications in the treatment of diabetes, cancer, and neurodegenerative diseases.
特性
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-14-7-8-18(26-2)15(12-14)20-22(9-10-28-20)19(23)16-11-13-5-3-4-6-17(13)27-21(16)24/h3-8,11-12,20H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVBBOWPECEXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-naphthamide](/img/structure/B2382938.png)
![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2382939.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2382940.png)
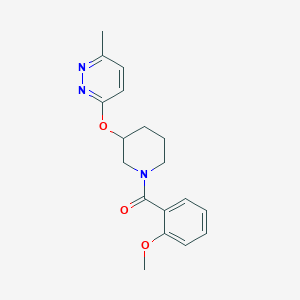

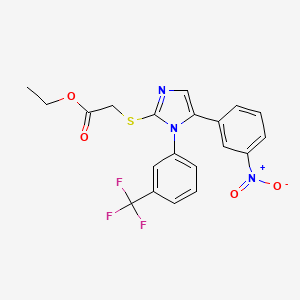
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2382951.png)
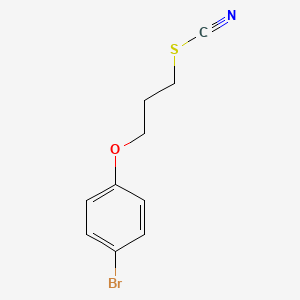
![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)
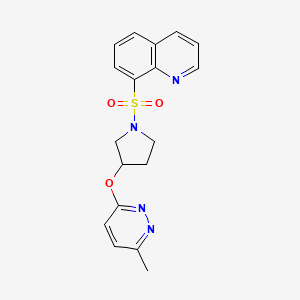
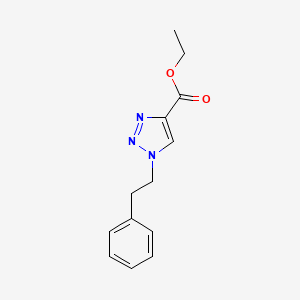
![N-[1-(Aminomethyl)cyclohexyl]aniline;dihydrochloride](/img/structure/B2382956.png)
